"Non-8-ene-1-thiol" synthesis methods and pathways
"Non-8-ene-1-thiol" synthesis methods and pathways
Synthesis of Non-8-ene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Non-8-ene-1-thiol is a linear C9 hydrocarbon featuring a terminal alkene and a terminal thiol group. This unique structure makes it a valuable synthon for a variety of chemical transformations. The terminal thiol can undergo nucleophilic reactions, oxidation to disulfides, and participate in thiol-ene "click" chemistry. The terminal alkene allows for polymerization, hydrofunctionalization, and metathesis reactions. This dual functionality opens avenues for its use in the development of novel polymers, self-assembled monolayers, and as a linker in bioconjugation and drug delivery systems. This guide provides a comprehensive overview of potential synthetic strategies for this versatile compound.
Proposed Synthesis Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of non-8-ene-1-thiol: nucleophilic substitution on a non-8-enyl halide or tosylate, and the anti-Markovnikov hydrothiolation of 1,8-nonadiene.
Pathway 1: Nucleophilic Substitution
This classical approach involves the conversion of a readily available starting material, 8-nonen-1-ol, into a good leaving group, followed by substitution with a sulfur nucleophile.
The hydroxyl group of 8-nonen-1-ol can be transformed into a better leaving group, such as a bromide or a tosylate, to facilitate nucleophilic attack by a sulfur-containing reagent.
The resulting alkyl halide or tosylate can then be reacted with a thiol surrogate, such as sodium hydrosulfide, thiourea, or potassium thioacetate. The use of thiourea followed by hydrolysis, or thioacetate followed by hydrolysis, are common methods to avoid the formation of dialkyl sulfide byproducts.[1]
Pathway 2: Thiol-Ene Radical Addition
The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, proceeding via a radical mechanism.[2] This reaction is known for its high yields, tolerance of various functional groups, and anti-Markovnikov regioselectivity.[2][3]
In this proposed pathway, a suitable thiol, such as thioacetic acid, is added across one of the double bonds of 1,8-nonadiene. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation.[4][5] The anti-Markovnikov addition ensures the formation of the terminal thioester.
The resulting thioester is then hydrolyzed under basic or acidic conditions to yield the desired non-8-ene-1-thiol.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the key transformations in the proposed synthesis pathways, based on analogous reactions reported in the literature.
Table 1: Conversion of Alcohol to Leaving Group
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 8-nonen-1-ol | PBr₃ | Diethyl ether | 0 to RT | 2-4 | 85-95 |
| 8-nonen-1-ol | TsCl, Pyridine | DCM | 0 to RT | 12-24 | 90-98 |
Table 2: Nucleophilic Substitution with Sulfur Reagents
| Substrate | Sulfur Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 8-nonenyl bromide | Thiourea, then NaOH(aq) | Ethanol | Reflux | 4-8 | 70-85 |
| 8-nonenyl tosylate | KSAc | DMF | 60 | 6-12 | 80-90 |
Table 3: Thiol-Ene Reaction and Hydrolysis
| Alkene | Thiol Reagent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,8-nonadiene | Thioacetic acid | AIBN | Toluene | 80 | 2-6 | 85-95 |
| Non-8-enyl thioacetate | LiAlH₄ | Diethyl ether | 0 to RT | 1-2 | 90-98 | |
| Non-8-enyl thioacetate | NaOH(aq) | Methanol | RT | 2-4 | 85-95 |
Detailed Experimental Protocols
Protocol for Pathway 1: Nucleophilic Substitution
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To a stirred solution of 8-nonen-1-ol (1 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 8-nonenyl bromide.
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To a solution of 8-nonenyl bromide (1 eq.) in ethanol, add thiourea (1.1 eq.).
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Reflux the mixture for 4-8 hours.
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After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq.) in water.
-
Reflux the mixture for an additional 2-4 hours.
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Cool the reaction to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield non-8-ene-1-thiol.
Protocol for Pathway 2: Thiol-Ene Radical Addition
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In a round-bottom flask, dissolve 1,8-nonadiene (5 eq.) and thioacetic acid (1 eq.) in a minimal amount of an appropriate solvent like toluene.
-
Add a catalytic amount of a radical initiator such as AIBN (0.05 eq.).
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Heat the reaction mixture at 80 °C under an inert atmosphere for 2-6 hours.
-
Monitor the reaction by GC-MS or ¹H NMR for the disappearance of thioacetic acid.
-
Once the reaction is complete, cool to room temperature and remove the excess diene and solvent under reduced pressure.
-
The crude S-(non-8-en-1-yl) ethanethioate can be purified by column chromatography.
-
To a solution of S-(non-8-en-1-yl) ethanethioate (1 eq.) in methanol, add an aqueous solution of sodium hydroxide (2 eq.).
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Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
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Upon completion, neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield non-8-ene-1-thiol.
Visual Pathway Diagrams
Caption: Pathway 1: Nucleophilic Substitution Route.
Caption: Pathway 2: Thiol-Ene Radical Addition Route.
Conclusion
The synthesis of non-8-ene-1-thiol can be effectively achieved through at least two robust synthetic pathways. The choice between the nucleophilic substitution route and the thiol-ene addition route will depend on factors such as the availability of starting materials, desired purity, and scalability. The nucleophilic substitution pathway is a well-established, traditional method, while the thiol-ene reaction offers the advantages of "click" chemistry, including high efficiency and milder reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize non-8-ene-1-thiol for their specific applications.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
